
Anticancer agent 182
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La préparation de l'Agent anticancéreux 182 implique l'extraction de flavonoïdes des racines de Muntingia calabura L. Le processus d'extraction comprend généralement une extraction par solvant, suivie d'étapes de purification telles que la chromatographie pour isoler le composé souhaité .
Méthodes de production industrielle: : La production industrielle de l'Agent anticancéreux 182 impliquerait probablement des processus d'extraction et de purification à grande échelle. Cela pourrait inclure l'utilisation de techniques avancées telles que l'extraction par fluide supercritique pour améliorer le rendement et la pureté .
Analyse Des Réactions Chimiques
Types de réactions: : L'Agent anticancéreux 182 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés anticancéreuses .
Réactifs et conditions communs: : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés: : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la structure flavonoïde d'origine, qui peuvent présenter une activité biologique améliorée ou modifiée .
Applications de la recherche scientifique
Chimie: : En chimie, l'Agent anticancéreux 182 est utilisé comme composé modèle pour étudier la relation structure-activité des flavonoïdes. Les chercheurs étudient comment les modifications de sa structure chimique affectent ses propriétés anticancéreuses .
Biologie: : En recherche biologique, ce composé est utilisé pour étudier ses effets sur les lignées de cellules cancéreuses. Il contribue à comprendre les mécanismes de cytotoxicité et d'apoptose dans les cellules cancéreuses .
Médecine: : En médecine, l'Agent anticancéreux 182 est exploré comme un agent thérapeutique potentiel pour divers types de cancer. Sa capacité à induire la mort cellulaire dans les cellules cancéreuses en fait un candidat prometteur pour le développement de médicaments .
Industrie: : Dans l'industrie pharmaceutique, ce composé est utilisé dans le développement de nouveaux médicaments anticancéreux. Ses propriétés uniques en font un composé de tête précieux pour créer des traitements contre le cancer plus efficaces .
Mécanisme d'action
L'Agent anticancéreux 182 exerce ses effets en induisant l'apoptose dans les cellules cancéreuses. Il cible des voies moléculaires spécifiques impliquées dans la prolifération et la survie cellulaires. Le composé interagit avec des protéines et des enzymes clés, perturbant leur fonction et conduisant à la mort cellulaire . Les principales voies impliquées comprennent les voies de signalisation JAK/STAT3, Wnt/β-caténine et PI3K/AKT .
Applications De Recherche Scientifique
Chemistry: : In chemistry, Anticancer agent 182 is used as a model compound to study the structure-activity relationship of flavonoids. Researchers investigate how modifications to its chemical structure affect its anticancer properties .
Biology: : In biological research, this compound is used to study its effects on cancer cell lines. It helps in understanding the mechanisms of cytotoxicity and apoptosis in cancer cells .
Medicine: : In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer. Its ability to induce cell death in cancer cells makes it a promising candidate for drug development .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a valuable lead compound for creating more effective cancer treatments .
Mécanisme D'action
Anticancer agent 182 exerts its effects by inducing apoptosis in cancer cells. It targets specific molecular pathways involved in cell proliferation and survival. The compound interacts with key proteins and enzymes, disrupting their function and leading to cell death . The primary pathways involved include the JAK/STAT3, Wnt/β-catenin, and PI3K/AKT signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires: : Des composés similaires comprennent d'autres flavonoïdes aux propriétés anticancéreuses, tels que la quercétine, le kaempférol et la lutéoline .
Unicité: : Ce qui distingue l'Agent anticancéreux 182, c'est sa structure moléculaire spécifique, qui lui permet d'interagir de manière unique avec les cibles des cellules cancéreuses. Sa capacité à induire l'apoptose par le biais de multiples voies en fait un agent anticancéreux polyvalent et puissant .
Conclusion
L'Agent anticancéreux 182 est un composé prometteur dans la lutte contre le cancer. Ses propriétés uniques et ses mécanismes d'action en font un sujet de recherche précieux en chimie, en biologie, en médecine et dans l'industrie. La poursuite de la recherche et du développement pourrait conduire à des traitements contre le cancer nouveaux et efficaces basés sur ce composé.
Propriétés
Numéro CAS |
133342-90-2 |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-[(2S)-7-methoxy-3,4-dihydro-2H-chromen-2-yl]phenol |
InChI |
InChI=1S/C18H20O5/c1-20-13-6-4-11-5-7-15(23-16(11)10-13)12-8-14(19)18(22-3)17(9-12)21-2/h4,6,8-10,15,19H,5,7H2,1-3H3/t15-/m0/s1 |
Clé InChI |
NOBIKWFGKRXGGQ-HNNXBMFYSA-N |
SMILES isomérique |
COC1=CC2=C(CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
SMILES canonique |
COC1=CC2=C(CCC(O2)C3=CC(=C(C(=C3)OC)OC)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


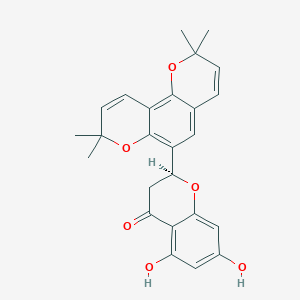
![3-[1-[(1R)-1-deuterio-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridazin-3-yl]benzonitrile](/img/structure/B12371235.png)
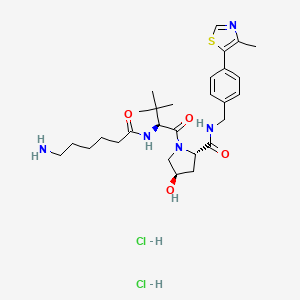

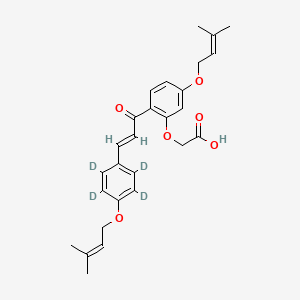
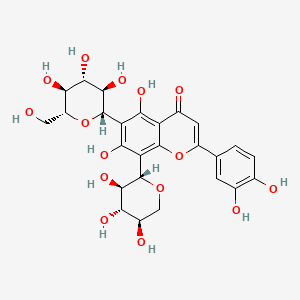
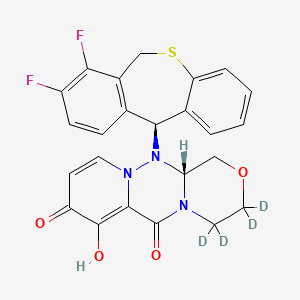
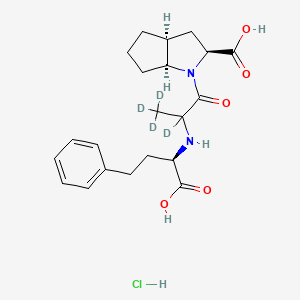
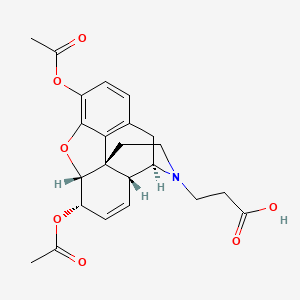
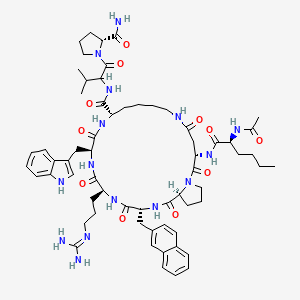
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)
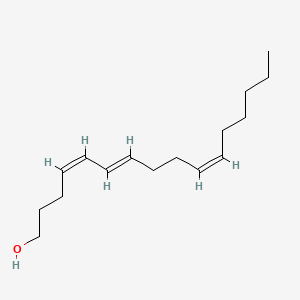
![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine](/img/structure/B12371322.png)
